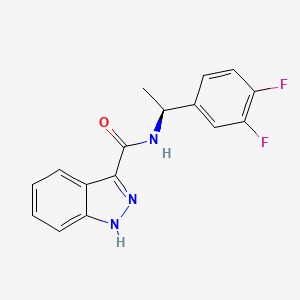
MT477
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT477, also known as dimethyl 5,6-dihydro-7-methoxy-5,5-dimethyl-6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-1H-1-(4,5-dimethoxycarbonyl-1,3-dithiolo-2-spiro)thiopyrano[2,3-c]quinoline-2,3-dicarboxylate, is a novel thiopyranoquinoline compound. It has been identified as a potential anticancer agent through molecular topology screening. This compound exhibits high activity against protein kinase C isoforms and has shown promising results in inhibiting tumor growth in various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: MT477 is synthesized through a multi-step process involving the formation of the thiopyranoquinoline core structure. The synthetic route includes the following key steps:
- Formation of the quinoline core.
- Introduction of the thiopyrano ring.
- Functionalization of the core structure with various substituents.
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the reaction conditions.
- Ensuring high yield and purity of the final product.
- Implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: MT477 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its biological activity .
Scientific Research Applications
MT477 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiopyranoquinoline chemistry.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit protein kinase C and induce apoptosis in cancer cells.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
MT477 exerts its effects through multiple molecular pathways:
Inhibition of Protein Kinase C: this compound interferes with the activity of protein kinase C isoforms, leading to reduced cellular proliferation.
Suppression of Ras Signaling: this compound inhibits the phosphorylation of Ras and ERK1/2, which are key components of the Ras signaling pathway.
Induction of Apoptosis: this compound induces poly-caspase-dependent apoptosis in cancer cells, leading to cell death
Comparison with Similar Compounds
MT477 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Thiopyranoquinoline Derivatives: Other derivatives of thiopyranoquinoline with varying substituents.
Protein Kinase C Inhibitors: Compounds that inhibit protein kinase C activity but may have different core structures.
Ras Signaling Inhibitors: Compounds that target the Ras signaling pathway but differ in their chemical structure
This compound stands out due to its dual mechanism of action, targeting both protein kinase C and Ras signaling pathways, making it a promising candidate for further development as an anticancer drug.
Properties
Molecular Formula |
C31H30N2O12S3 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3 |
InChI Key |
AQFSTZWCFIWEMA-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MT477; MT 477; MT-477 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















